Cas no 378236-34-1 (3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one)

3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one 化学的及び物理的性質
名前と識別子
-
- 1(2H)-Isoquinolinone, 3-(trifluoromethyl)-
- 3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one
- SCHEMBL7710687
- EN300-155707
- 3-Trifluoromethyl-1-isoquinolone
- 378236-34-1
-
- インチ: InChI=1S/C10H6F3NO/c11-10(12,13)8-5-6-3-1-2-4-7(6)9(15)14-8/h1-5H,(H,14,15)
- InChIKey: KWILNRFYTBZUGO-UHFFFAOYSA-N
計算された属性
- 精确分子量: 213.04014830g/mol
- 同位素质量: 213.04014830g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 0
- 複雑さ: 308
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 29.1Ų
3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-155707-0.1g |
3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one |
378236-34-1 | 0.1g |
$804.0 | 2023-06-05 | ||
Enamine | EN300-155707-1.0g |
3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one |
378236-34-1 | 1g |
$914.0 | 2023-06-05 | ||
Enamine | EN300-155707-10000mg |
3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one |
378236-34-1 | 10000mg |
$3929.0 | 2023-09-25 | ||
Enamine | EN300-155707-250mg |
3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one |
378236-34-1 | 250mg |
$840.0 | 2023-09-25 | ||
Enamine | EN300-155707-2500mg |
3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one |
378236-34-1 | 2500mg |
$1791.0 | 2023-09-25 | ||
Enamine | EN300-155707-0.5g |
3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one |
378236-34-1 | 0.5g |
$877.0 | 2023-06-05 | ||
Enamine | EN300-155707-0.25g |
3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one |
378236-34-1 | 0.25g |
$840.0 | 2023-06-05 | ||
Enamine | EN300-155707-2.5g |
3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one |
378236-34-1 | 2.5g |
$1791.0 | 2023-06-05 | ||
Enamine | EN300-155707-0.05g |
3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one |
378236-34-1 | 0.05g |
$768.0 | 2023-06-05 | ||
Enamine | EN300-155707-500mg |
3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one |
378236-34-1 | 500mg |
$877.0 | 2023-09-25 |
3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-oneに関する追加情報
Introduction to 3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one (CAS No. 378236-34-1) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one (CAS No. 378236-34-1) represents a fascinating scaffold that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This heterocyclic molecule, characterized by its trifluoromethyl substituent and dihydroisoquinoline core, exhibits unique structural and functional properties that make it a promising candidate for the development of novel therapeutic agents. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability, lipophilicity, and binding affinity, making it a valuable feature in drug design.
In recent years, there has been a surge in research focused on the exploration of dihydroisoquinoline derivatives due to their diverse biological activities. These compounds have shown potential in various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. The introduction of fluorine atoms into the molecular structure has further expanded the pharmacological spectrum of dihydroisoquinolines by modulating their electronic and steric properties. Specifically, the trifluoromethyl group can influence the compound's interaction with biological targets by altering its electronic distribution and hydrophobicity.
One of the most compelling aspects of 3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one is its versatility in synthetic chemistry. The dihydroisoquinoline ring system provides a rich framework for functionalization, allowing chemists to introduce additional substituents that can fine-tune biological activity. This flexibility has enabled the synthesis of a wide range of derivatives with tailored properties for specific applications. For instance, modifications at the 3-position of the dihydroisoquinoline core have been shown to significantly impact receptor binding affinity and pharmacokinetic profiles.
Recent studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in cancer progression. The trifluoromethyl group's electron-withdrawing nature enhances the compound's ability to interact with enzyme active sites, leading to potent inhibitory effects. Preclinical investigations have demonstrated that derivatives of 3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one can disrupt signaling pathways critical for tumor growth and metastasis. These findings have positioned this compound as a promising lead for further development into anticancer therapeutics.
Moreover, the structural features of 3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one have been leveraged in the development of novel anti-inflammatory agents. The trifluoromethyl group contributes to improved binding affinity to inflammatory cytokine receptors, while the dihydroisoquinoline core provides additional interactions with target proteins. Early clinical trials have shown encouraging results in reducing inflammation and pain associated with chronic conditions such as rheumatoid arthritis. These findings underscore the therapeutic potential of this class of compounds in managing inflammatory diseases.
The synthesis of 3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one involves multi-step organic transformations that highlight its synthetic accessibility. Key steps include cyclization reactions to form the dihydroisoquinoline core followed by functionalization at the 3-position with a trifluoromethyl group. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to explore its applications on a larger scale. These improvements have facilitated collaboration between academic researchers and pharmaceutical companies aiming to develop novel drugs based on this scaffold.
In conclusion, 3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one (CAS No. 378236-34-1) represents a structurally intriguing compound with significant potential in chemical biology and medicinal chemistry. Its unique combination of a trifluoromethyl substituent and dihydroisoquinoline core makes it an attractive candidate for drug discovery efforts targeting cancer and inflammation. Ongoing research continues to uncover new applications for this compound, reinforcing its importance as a valuable scaffold in modern pharmaceutical development.
378236-34-1 (3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one) Related Products
- 2680619-07-0(6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo2,3-bpyridine-2-carboxylic acid)
- 1266583-91-8(Benzenepropanoyl chloride, α-[[(4-methylphenyl)sulfonyl]amino]-, (αR)-)
- 694514-97-1(4-(4-Azepan-1-ylphenyl)amino-4-oxobutanoic acid)
- 160579-74-8((R)-(1,3-Oxathiolan-2-yl)methanol)
- 2228408-13-5(3-(2,5-dimethoxypyridin-4-yl)butanoic acid)
- 548772-41-4((5-Chlorothiophen-2-yl)methanamine hydrochloride)
- 1386985-57-4(1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one)
- 869944-65-0(4-Cyclopropyl-6-(difluoromethyl)-2-hydroxynicotinonitrile)
- 2171213-34-4((2R)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}propanoic acid)
- 2279124-48-8(1-(4-Butoxyphenyl)pyrrolidin-2-one)




